2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid
Description
Historical Development of Isoindole-Based Research
The study of isoindole derivatives traces its origins to the mid-20th century, with foundational work on phthalimide chemistry enabling advances in peptide synthesis and heterocyclic drug design. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated in 1982 from the marine sponge Reniera sp., marking a pivotal moment in natural product discovery. Early synthetic efforts focused on Diels–Alder cyclizations and azomethine ylide cycloadditions to construct the isoindole core, as demonstrated in Schubert-Zsilavecz’s 1991 synthesis of antimicrobial isoindoles via benzoquinone intermediates. By the 2000s, isoindolinones gained prominence as structural motifs in cytotoxic alkaloids like aspergillin PZ, which features a 12-oxatricyclo[6.3.1.0²,⁷]dodecane system fused to an isoindolinone unit. Parallel developments in materials science exploited isoindoline derivatives such as Pigment Yellow 139 for high-performance dyes, leveraging their oxidative stability and chromophoric properties.
Phthalimide Derivatives in Contemporary Scientific Literature
Phthalimides, as imide derivatives of phthalic anhydride, have evolved into versatile building blocks for drug discovery and organic synthesis. Their applications span:
- Amine protection : Alkyl phthalimides serve as masked ammonia equivalents, enabling racemization-free peptide synthesis through hydrazinolysis.
- Bioactive agents : Over 30 phthalimide-containing drugs, including thalidomide, apremilast, and lenalidomide, target conditions ranging from multiple myeloma to psoriasis.
- Multicomponent reactions : Recent work by Dömling and colleagues demonstrated phthalimide’s utility as a carboxylic acid surrogate in Passerini reactions, expanding access to α-amidine alcohols and structurally diverse libraries.
A comparative analysis of phthalimide derivatives reveals distinct structure–activity trends (Table 1).
Table 1: Bioactive Phthalimide Derivatives and Their Applications
Structural Classification within Bioactive Isoindolinones
Isoindolinones are classified based on substitution patterns and ring fusion:
- Simple isoindolinones : Unfused systems like stachybotrylactam I, featuring a spirodihydrobenzofuranlactam.
- Annulated derivatives : E.g., cytochalasin D’s macrocyclic isoindolinone fused to a 14-membered lactone.
- Functionalized side chains : The target compound exemplifies this subclass with its sulfonylbutanoic acid appendage.
Key synthetic strategies include intramolecular Diels–Alder reactions for cyclization and cross-coupling methods for side-chain diversification. For instance, Tanis’ synthesis of aspergillin PZ employed a 2-oxonia--sigmatropic aldol cascade to assemble the oxabicyclic core prior to isoindolinone formation.
Conceptual Framework for 2H-Isoindol-2-yl Derivatives Research
The target compound’s design integrates three pharmacological principles:
- Bioisosteric replacement : The phthalimide moiety mimics carboxylic acid functionality while enhancing membrane permeability.
- Sulfonyl group utility : Methylsulfonyl substituents improve metabolic stability and hydrogen-bonding capacity versus thioether precursors.
- Chirality control : The (S)-configuration at C2 influences target binding, as evidenced by enantioselective syntheses of related spirodihydrobenzofuranlactams.
Mechanistically, the methylsulfonyl group may engage in sulfone–aromatic interactions with protein targets, while the phthalimide core could modulate proteasome activity via thalidomide-like binding to cereblon.
Current Research Landscape and Knowledge Gaps
Recent studies have addressed:
- Library synthesis : Passerini reactions using phthalimide acids to generate α-amidine alcohols.
- Natural product analogs : E.g., stachybocin A dimers with dual isoindolinone–phthalimide motifs.
Critical gaps remain in:
- Target identification : Limited data on the compound’s protein targets or mechanism.
- Synthetic scalability : Current routes rely on chiral auxiliaries rather than catalytic asymmetric methods.
- Structure–activity relationships : No systematic studies comparing sulfonyl vs. sulfoxide or thioether variants.
Future directions should prioritize crystallographic studies of target complexes and flow chemistry approaches to improve reaction efficiency.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6S/c1-21(19,20)7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFMZTWTJXSQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole ring. This intermediate is then subjected to further reactions to introduce the dioxo groups and the butanoic acid chain. The final step involves the sulfonation of the butanoic acid chain to introduce the methylsulfonyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, enabling nucleophilic substitution at the adjacent carbon.
Electrophilic Aromatic Substitution
The isoindole-1,3-dione ring exhibits limited aromatic character but can undergo directed electrophilic substitution under controlled conditions.
Condensation and Cyclization
The butanoic acid chain participates in intramolecular and intermolecular cyclization reactions.
Functional Group Interconversion
The carboxylic acid and methylsulfonyl groups enable targeted transformations.
Decarboxylation and Side-Chain Modifications
The butanoic acid chain undergoes decarboxylation under high-temperature or acidic conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thermal Decarboxylation | Pyrolysis (>200°C) | 3-(Methylsulfonyl)propane derivatives | |
| Oxidative Degradation | KMnO₄/H⁺ | Shorter-chain sulfonic acids |
Key Stability Considerations
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods involving the reaction of isoindole derivatives with methylsulfonyl compounds. The molecular formula is , and it features a dioxoisoindole moiety that is significant for its biological activities.
Biological Activities
Antitumor Activity : Research indicates that derivatives of isoindole compounds exhibit promising antitumor properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities. Isoindole derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects : Some studies indicate that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Case Study 1: Antitumor Activity
A study published in Cancer Letters explored the effects of isoindole derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various isoindole derivatives, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Toxicological Profile
While exploring its applications, it is crucial to consider the toxicological aspects. Preliminary assessments suggest that this compound may exhibit acute toxicity if ingested or if it comes into contact with skin . Further studies are necessary to establish a comprehensive safety profile.
Mechanism of Action
The mechanism by which 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with proteins and other biomolecules, potentially altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents, ring saturation, and chain modifications, leading to variations in physicochemical properties and applications.
Table 1: Comparative Analysis of Structural Analogues
Physicochemical Properties
- Polarity : The methylsulfonyl group in the target compound increases polarity compared to sulfanyl (thioether) or bromo substituents, improving aqueous solubility .
- Aromaticity : Saturated isoindole derivatives (e.g., octahydroisoindole in ) lack planar π systems, reducing π-π stacking interactions critical for biological targeting .
Biological Activity
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid (commonly referred to as the compound) is a synthetic derivative belonging to the class of isoindole compounds. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 299.31 g/mol. The structure features a dioxoisoindole moiety linked to a methylsulfonylbutanoic acid side chain, which is crucial for its biological activity.
Biological Activity Overview
Research has shown that compounds with similar structural motifs exhibit various biological activities. Notably, isoindole derivatives have been implicated in anti-tumor, anti-inflammatory, and antimicrobial effects.
1. Anti-Cancer Activity
Studies have indicated that isoindole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Hill et al. (1986) |
| HeLa (Cervical Cancer) | 20.5 | Canedo et al. (1997) |
| A549 (Lung Cancer) | 12.8 | Whyte et al. (1996) |
These findings suggest that the compound may possess significant anti-cancer properties.
2. Anti-Inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| TNF-alpha | 65% | 10 | ResearchGate Study (2024) |
| IL-6 | 70% | 10 | ResearchGate Study (2024) |
This suggests that the compound may be beneficial in treating inflammatory diseases.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Anti-Cancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various isoindole derivatives against breast cancer cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, leading to further exploration of their potential as therapeutic agents.
Case Study 2: Inflammation Model
In a murine model of inflammation, administration of the compound resulted in reduced swelling and inflammation markers compared to control groups. This supports its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoic acid, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phthalimide derivatives are often prepared by reacting phthalic anhydride with amino acids or amines under reflux in polar solvents (e.g., DMF or acetonitrile). Microwave-assisted synthesis (e.g., 97% yield for similar sulfonamide-phthalimide hybrids) improves reaction efficiency and reduces side products . Purification typically involves recrystallization (e.g., ethyl acetate/hexane) or column chromatography. Purity is confirmed via HPLC, NMR, and LCMS (e.g., m/z analysis in ).
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodology : Use a combination of spectroscopic techniques:
- 1H NMR : Peaks for the phthalimide aromatic protons (δ 7.8–8.2 ppm), methylsulfonyl group (δ 3.0–3.3 ppm for S-CH3), and carboxylic acid (broad peak at δ 12–13 ppm).
- FT-IR : Stretching vibrations for C=O (phthalimide, ~1700 cm⁻¹) and S=O (methylsulfonyl, ~1300–1150 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for related phthaloyl-amino acid derivatives .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Anticonvulsant activity : Use the maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, with neurotoxicity assessed via rotorod tests .
- Protein binding : Employ fluorescence quenching and UV-Vis spectroscopy to study interactions with serum albumin (e.g., bovine serum albumin), as shown for analogous phthalimide-hydrazide hybrids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the methylsulfonyl group's role in biological activity?
- Methodology : Synthesize analogs with varying substituents (e.g., sulfanyl, sulfonamide, or alkyl groups) at the C4 position. Compare their:
- Lipophilicity : LogP values (HPLC retention times or computational tools).
- Bioactivity : IC50 values in target-specific assays (e.g., enzyme inhibition or cell viability).
- Metabolic stability : Microsomal incubation studies.
Q. What advanced techniques resolve contradictions in pharmacological data, such as efficacy vs. toxicity?
- Methodology :
- Dose-response curves : Identify therapeutic windows (e.g., ED50 for efficacy vs. TD50 for neurotoxicity) .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.
- Molecular docking : Map binding poses to receptors (e.g., GABA transporters or COX enzymes) to explain off-target effects. highlights molecular docking to albumin for interaction insights .
Q. How can multi-spectroscopic approaches elucidate the compound’s interaction with biomacromolecules?
- Methodology :
- Fluorescence quenching : Measure binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) via Stern-Volmer plots.
- Circular dichroism (CD) : Monitor conformational changes in proteins (e.g., α-helix to β-sheet transitions).
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
